N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJWUUQHAAWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Bromination: The bromination of the benzamide moiety is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzamides with different nucleophilic groups.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or proteases.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues with Varying Benzamide Substituents
The benzamide moiety in the target compound can be modified to alter electronic, steric, or solubility properties. Key analogues include:
Key Observations :
Analogues with Modified Benzothiazole Cores
Variations in the benzothiazole ring or its substituents significantly impact bioactivity:
Key Observations :
Crystallographic and Conformational Comparisons
- 4-Bromo-N-(2-nitrophenyl)benzamide () shares the bromobenzamide motif but lacks the benzothiazole core. Crystallographic data reveals planar geometry with Br···O interactions stabilizing the structure .
- In contrast, benzothiazole-containing analogues (e.g., 1.2b–e) adopt non-planar conformations due to steric hindrance from the fused thiazole ring, impacting packing efficiency and solubility .
Research Findings and Pharmacological Implications
- Immunomodulation: Compound 50 (), a thiazole analogue, prolonged NF-κB signaling, suggesting the target compound’s bromobenzamide group may similarly enhance adjuvant activity .
- Antimicrobial Activity : Ethoxy and methoxy derivatives (e.g., 10a–j) showed moderate efficacy against E. coli, indicating that substituent polarity influences microbial targeting .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in the fields of anti-cancer, antimicrobial, and anti-inflammatory research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14BrN3O
- Molecular Weight : 328.20 g/mol
- Functional Groups : Acetamido group, bromobenzamide moiety
Target Enzymes
This compound primarily targets several key enzymes involved in inflammatory processes and tumor progression:
- Cyclooxygenase (COX) : Inhibits COX enzymes, leading to reduced production of prostaglandins and subsequent alleviation of inflammation and pain.
- Urease : Affects urease activity, which is crucial in certain bacterial infections.
Biochemical Pathways
The compound's interaction with these enzymes impacts various biochemical pathways:
- Arachidonic Acid Pathway : By inhibiting COX, the compound decreases prostaglandin synthesis, which is pivotal in inflammatory responses.
- Cell Cycle Regulation : Potentially modulates pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. The results demonstrated significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungi. A turbidimetric method was employed to assess antimicrobial efficacy:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant inhibition |
These findings indicate that this compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit COX activity. This inhibition leads to decreased production of inflammatory mediators, thus reducing symptoms associated with inflammation.
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Method: Turbidimetric assay conducted on various bacterial and fungal strains.
- Results: Demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial activity .
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves coupling a bromobenzamide derivative with a pre-functionalized benzothiazole core. A common approach uses palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the bromophenyl group to the benzothiazole scaffold. Key steps include:
- Step 1: Synthesis of the 6-acetamidobenzo[d]thiazol-2-amine intermediate via cyclization of 2-aminothiophenol derivatives with acetamide precursors under acidic conditions.
- Step 2: Activation of the bromobenzamide moiety using coupling agents like HATU or EDC in anhydrous DMF, followed by reaction with the benzothiazole amine.
- Optimization: Yields are highly sensitive to solvent choice (e.g., DMF vs. THF), catalyst loading (1–5 mol% Pd), and temperature (80–120°C). Impurities from incomplete coupling require purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer: Multi-technique validation is critical:
- NMR: and NMR confirm substituent positions. The acetamido NH proton appears as a singlet at ~12 ppm (DMSO-d₆), while the bromophenyl protons show deshielded aromatic signals.
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z ~420–425).
- X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves the dihedral angle between benzothiazole and bromophenyl rings, critical for assessing planarity and π-π stacking potential.
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer:
- Solubility: Moderately soluble in DMSO (>10 mM) and DMF, but poorly soluble in water or ethanol. Sonication or heating (40–60°C) enhances dissolution in polar aprotic solvents.
- Stability: Stable at RT for >6 months if stored desiccated. Degrades under strong acidic/basic conditions (pH <2 or >10), with hydrolysis of the acetamido group observed via TLC monitoring .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in further derivatization?
- Methodological Answer: The electron-withdrawing bromine increases electrophilicity at the para position, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. Computational studies (DFT, Gaussian) reveal a reduced LUMO energy (~-1.8 eV) at the bromophenyl ring, facilitating reactions with soft nucleophiles. Example protocol:
- SNAr Reaction: React with morpholine (2 eq) in DMSO at 100°C for 12 h, yielding 4-morpholinyl derivatives (confirmed by NMR if using fluorinated analogs) .
Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) across different assay systems?
- Methodological Answer: Discrepancies often arise from assay conditions:
- Cell Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity.
- Protein Binding: Measure free fraction via equilibrium dialysis; high serum protein binding (>95%) can mask efficacy in vitro.
- Enzyme vs. Cell-Based Assays: Validate target engagement using SPR (surface plasmon resonance) for direct binding kinetics, supplemented with cellular thermal shift assays (CETSA) .
Q. How can crystallography (e.g., SHELXL) optimize the refinement of this compound’s co-crystal structures with biological targets?
- Methodological Answer: For co-crystallization with enzymes (e.g., urease):
- Crystal Soaking: Introduce the compound (1–5 mM in reservoir solution) into pre-grown protein crystals.
- Data Collection: Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) datasets.
- Refinement: SHELXL’s restraints for bromine (anisotropic displacement parameters) and hydrogen-bonding networks improve model accuracy. R-factors <0.20 indicate reliable ligand placement .
Q. What in silico approaches predict the compound’s interaction with aminoacyl-tRNA synthetases (AARSs) or other macromolecular targets?
- Methodological Answer:
- Docking: Use AutoDock Vina with AARS structures (PDB: 4TQX) to map binding poses. The benzothiazole core aligns with hydrophobic pockets, while the bromophenyl group forms halogen bonds with backbone carbonyls.
- MD Simulations: GROMACS runs (100 ns) assess stability; RMSD <2.0 Å indicates sustained interactions.
- Free Energy Calculations: MM-PBSA/GBSA quantify binding energy (ΔG ~-8 kcal/mol supports μM affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
